molecular formula C12H26N6O2S B14961727 N-{5-[3-(4-methylpiperazino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide

N-{5-[3-(4-methylpiperazino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide

Cat. No.: B14961727
M. Wt: 318.44 g/mol
InChI Key: TZBVUTJVZVLEOT-UHFFFAOYSA-N
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Description

This compound features a 1,4,5,6-tetrahydro-1,3,5-triazin-2-yl core substituted with a methanesulfonamide group and a 3-(4-methylpiperazino)propyl side chain. The triazine ring contributes to structural rigidity, while the sulfonamide group offers hydrogen-bonding capability, critical for receptor binding.

Properties

Molecular Formula

C12H26N6O2S

Molecular Weight

318.44 g/mol

IUPAC Name

N-[3-[3-(4-methylpiperazin-1-yl)propyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]methanesulfonamide

InChI

InChI=1S/C12H26N6O2S/c1-16-6-8-17(9-7-16)4-3-5-18-10-13-12(14-11-18)15-21(2,19)20/h3-11H2,1-2H3,(H2,13,14,15)

InChI Key

TZBVUTJVZVLEOT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCN2CNC(=NC2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[3-(4-methylpiperazin-1-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylpiperazine with a suitable alkylating agent to introduce the propyl group. This intermediate is then reacted with a triazine derivative under controlled conditions to form the desired triazine ring. Finally, the methanesulfonamide group is introduced through a sulfonation reaction using methanesulfonyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-{5-[3-(4-methylpiperazin-1-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Mechanism of Action

The mechanism of action of N-{5-[3-(4-methylpiperazin-1-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of signaling pathways involved in inflammation or cancer progression . The exact molecular targets and pathways depend on the specific context of its application and the biological system under investigation .

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthesis: Introducing the 4-methylpiperazino group demands precise control of reaction conditions (e.g., temperature, solvent polarity) to avoid byproducts, whereas the hydroxypropyl analogue is more straightforward .
  • Biological Performance : Computational modeling predicts stronger target binding for the piperazine-containing compound due to enhanced hydrophobic interactions and basic amine protonation at physiological pH .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Computational Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory) to model reaction pathways and identify energy barriers. This helps prioritize viable synthetic routes .
  • Feedback Loop Integration : Combine computational predictions with iterative experimental testing. For example, adjust solvent polarity (e.g., dimethylacetamide for coupling reactions) and catalyst ratios (e.g., 1,1'-carbonyldiimidazole) based on computational outputs .
  • Parameter Optimization : Conduct reaction condition screens (temperature: 25–70°C; time: 12–24 hours) and employ techniques like column chromatography or recrystallization (using ethanol/water mixtures) to isolate high-purity products .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions on the triazine and piperazine rings.
  • X-ray Powder Diffraction (XRPD) : Confirm crystallinity and polymorphic forms by matching experimental patterns to simulated data .
  • Purity Analysis :
  • High-Performance Liquid Chromatography (HPLC) : Quantify impurities using reverse-phase columns (C18) with UV detection at 254 nm.
  • Thermogravimetric Analysis (TGA)/Differential Scanning Calorimetry (DSC) : Assess thermal stability and melting points to detect solvent residues or degradation products .

Q. How can computational methods predict the reactivity and stability of this compound?

  • Methodological Answer :

  • Quantum Mechanical Simulations : Perform molecular dynamics (MD) simulations to study conformational flexibility, particularly the propyl-piperazine side chain’s interaction with the triazine core .
  • Reactivity Descriptors : Calculate Fukui indices or frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites, guiding derivatization strategies .
  • Solvent Effects : Use COSMO-RS models to predict solubility in polar aprotic solvents (e.g., DMSO) and aqueous buffers .

Q. What are the best practices for determining solubility and stability in different solvents?

  • Methodological Answer :

  • Solubility Screening : Use shake-flask methods with UV-Vis spectroscopy to measure saturation concentrations in solvents like water, ethanol, and dichloromethane.
  • Stability Profiling :
  • Accelerated Stability Studies : Incubate the compound under varying pH (2–12), temperature (4–40°C), and light conditions. Monitor degradation via HPLC every 24 hours .
  • Hydrolysis Resistance : Test susceptibility to nucleophilic attack by exposing the compound to aqueous buffers containing nucleophiles (e.g., hydroxide ions) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be established for this compound?

  • Methodological Answer :

  • Derivative Synthesis : Modify the piperazine (e.g., 4-methyl vs. cyclopropylmethyl substituents) or triazine moieties. Compare bioactivity using assays like enzyme inhibition (IC50_{50}) .
  • 3D-QSAR Modeling : Generate CoMFA or CoMSIA models using molecular alignment and steric/electrostatic field data to correlate structural features with activity .
  • Receptor Docking : Perform in silico docking (e.g., AutoDock Vina) to study interactions with target proteins, such as kinases or GPCRs .

Q. What strategies are effective for identifying and quantifying synthesis-related impurities?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (80°C), light (ICH Q1B), and oxidative conditions (H2_2O2_2) to simulate degradation pathways. Analyze by LC-MS to identify impurity structures .
  • Synthetic Byproduct Tracking : Monitor intermediates (e.g., unreacted triazine precursors) using UPLC-MS with a charged aerosol detector (CAD) for non-UV-active impurities .

Q. What advanced methods elucidate the reaction mechanisms involving this compound?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps (e.g., proton transfer in triazine ring opening) .
  • In Situ Spectroscopy : Use FTIR or Raman spectroscopy to detect transient intermediates (e.g., nitrenes or carbenes) during reactions .
  • Computational Mechanistic Studies : Apply intrinsic reaction coordinate (IRC) analysis to map energy profiles for key transformations .

Q. How can contradictions between experimental and computational data be resolved?

  • Methodological Answer :

  • Error Source Analysis :
  • Experimental : Check for solvent impurities, incomplete mixing, or side reactions (e.g., hydrolysis of sulfonamide groups) .
  • Computational : Validate basis sets (e.g., B3LYP/6-311+G(d,p)) and solvation models (e.g., SMD) against benchmark data .
  • Data Reconciliation : Use Bayesian optimization to refine computational parameters (e.g., dielectric constant) based on experimental outcomes .

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